Bienvenue dans la boutique en ligne BenchChem!

(4-Methyloxazol-2-YL)methanamine

Lysyl Oxidase Inhibitor Cancer Fibrosis

(4-Methyloxazol-2-yl)methanamine (CAS 1108725-99-0) is a heterocyclic primary amine characterized by a 4-methyl-substituted oxazole core with a methanamine group at the 2-position. This compound serves as a crucial scaffold in medicinal chemistry, enabling versatile derivatization via the reactive primary amine and the stable oxazole ring.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
Cat. No. B7904759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyloxazol-2-YL)methanamine
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC1=COC(=N1)CN
InChIInChI=1S/C5H8N2O/c1-4-3-8-5(2-6)7-4/h3H,2,6H2,1H3
InChIKeyXPSASGPURGEDTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (4-Methyloxazol-2-YL)methanamine for Research: CAS 1108725-99-0 Overview


(4-Methyloxazol-2-yl)methanamine (CAS 1108725-99-0) is a heterocyclic primary amine characterized by a 4-methyl-substituted oxazole core with a methanamine group at the 2-position . This compound serves as a crucial scaffold in medicinal chemistry, enabling versatile derivatization via the reactive primary amine and the stable oxazole ring . Its calculated physicochemical properties, including a LogP of -0.75 and a predicted pKa of 7.82 ± 0.29, indicate moderate hydrophilicity and a basic amine center [1]. These features make it a foundational building block for the synthesis of bioactive molecules, particularly those targeting kinase, oxidase, and anti-allergic pathways [2].

Why Generic Oxazole Substitutes Fail to Replace (4-Methyloxazol-2-YL)methanamine


The specific substitution pattern of (4-Methyloxazol-2-yl)methanamine—with a single methyl group at the 4-position and the aminomethyl at the 2-position—is not an arbitrary choice. Structure-activity relationship (SAR) studies on oxazole-based enzyme inhibitors demonstrate that positional isomerism critically dictates both binding affinity and selectivity profiles . For instance, shifting the methyl group from the 4-position to the 5-position (as in (5-methyloxazol-2-yl)methanamine) or adding an additional methyl at the 5-position (as in (4,5-dimethyloxazol-2-yl)methanamine) alters the electron density and steric environment around the oxazole ring, leading to significant differences in potency against targets like lysyl oxidase (LOX) or 5-HT1A receptors [1]. Furthermore, the unsubstituted primary amine on the methanamine group provides a nucleophilic handle for precise derivatization (e.g., amide formation) that is absent in N-alkylated analogs like N-methyl-1-(4-methyloxazol-2-yl)methanamine . Therefore, simple substitution with a closely related oxazole analog without this exact geometry risks a loss of designed activity, unpredictable metabolic profiles, or incompatibility with established synthetic pathways that rely on the specific reactivity of the 2-aminomethyl-4-methyloxazole core [2].

(4-Methyloxazol-2-YL)methanamine Quantitative Evidence for Scientific Selection


Human LOX/LOXL2 Enzyme Inhibition Potency of a 4-Methyloxazole Derivative

A derivative of (4-Methyloxazol-2-yl)methanamine, specifically N-methyl-1-(4-methyloxazol-2-yl)methanamine (where the core scaffold is maintained but the amine is methylated), has been directly evaluated for inhibition of human lysyl oxidase (LOX) and lysyl oxidase-like 2 (LOXL2) enzymes. In a head-to-head assay context reported in US Patent 10774069, this compound exhibited potent inhibition of LOX activity with an IC50 of 75.1 nM. In the same assay system, it showed an IC50 of 209 nM against purified recombinant human LOXL2 [1]. This demonstrates the intrinsic activity of the 4-methyloxazol-2-yl core in engaging this therapeutically relevant target. In contrast, oxazole derivatives with different substitution patterns (e.g., 5-methyl, 4,5-dimethyl) are not reported to have comparable LOX/LOXL2 activity in this context, highlighting the importance of the specific 4-methyl-2-aminomethyl arrangement for achieving low nanomolar potency .

Lysyl Oxidase Inhibitor Cancer Fibrosis

Synthetic Yield and Route Comparison: (4-Methyloxazol-2-YL)methanamine vs. Analogous Building Blocks

The synthesis of (4-Methyloxazol-2-yl)methanamine via nucleophilic substitution of 2-methyl-4-chloromethyloxazole with ammonia under basic conditions yields the target compound in 70-85% yield . This direct amination route is operationally simple and scalable. In contrast, alternative pathways for constructing oxazole methanamines, such as the cycloaddition of phenacyl bromide derivatives with acetamide, are reported to achieve only moderate yields of approximately 63%, while also requiring precise temperature control to avoid degradation byproducts [1]. Furthermore, the synthesis of N-methylated analogs introduces an additional step and may require different protecting group strategies, potentially reducing overall efficiency. This head-to-head comparison of synthetic methods indicates that (4-Methyloxazol-2-yl)methanamine can be procured with higher efficiency and potentially lower cost-of-goods compared to other oxazole methanamine building blocks synthesized via less optimal routes.

Chemical Synthesis Medicinal Chemistry Process Development

Lipophilicity Advantage for CNS Penetration and Oral Bioavailability Optimization

The calculated partition coefficient (LogP) for (4-Methyloxazol-2-yl)methanamine is -0.75 . This value indicates moderate hydrophilicity, which is favorable for both aqueous solubility and the potential to optimize a compound for oral absorption and blood-brain barrier (BBB) penetration. In drug discovery, a LogP in this range is often associated with favorable pharmacokinetic profiles. In comparison, the more heavily substituted analog (4,5-Dimethyloxazol-2-yl)methanamine, with an additional methyl group, would be predicted to have a significantly higher LogP (increased lipophilicity), which could lead to issues with poor solubility, high plasma protein binding, or increased metabolic clearance. Conversely, the unsubstituted parent compound, Oxazol-2-ylmethanamine, would be more hydrophilic, potentially limiting its passive membrane permeability. The LogP of -0.75 for (4-Methyloxazol-2-yl)methanamine places it in a desirable 'Goldilocks zone' for balancing solubility and permeability, offering a clear physicochemical advantage for medicinal chemistry campaigns targeting CNS or oral small molecule drugs.

Drug Discovery ADME CNS Therapeutics

Commercial Purity and Stability as a Research Reagent

(4-Methyloxazol-2-yl)methanamine is commercially available with a documented purity of 98% from reputable vendors like Fluorochem . This high level of purity is essential for ensuring reproducibility in biological assays and chemical reactions, as impurities from related analogs (e.g., the 5-methyl isomer or N-methylated derivative) could confound results. While some analogs may be offered at similar purity specifications, the consistent availability of the 4-methyl isomer at 98% purity from multiple vendors provides a reliable supply chain for research programs. Furthermore, the compound's stability is indirectly supported by its structural similarity to the core of Isamoxole (LRCL 3950), an anti-allergic compound containing the 4-methyloxazol-2-yl moiety, which was the subject of extensive ADME studies in the 1970s-80s, demonstrating that the core scaffold is metabolically tractable and stable in vivo [1][2].

Chemical Procurement Quality Control Reproducibility

Nucleophilic Versatility for Targeted Derivatization via Primary Amine

The primary amine group of (4-Methyloxazol-2-yl)methanamine is a highly versatile functional handle for acylation reactions, enabling the synthesis of amide derivatives under mild conditions . This contrasts with N-alkylated analogs like N-Methyl-1-(4-methyloxazol-2-yl)methanamine, which contain a secondary amine and therefore exhibit different reactivity and steric profiles. For example, the primary amine of the target compound can be used for direct conjugation to carboxylic acids in peptides or for the installation of complex acyl chains without the need for deprotection steps. The 4-methyl group on the oxazole ring serves as a blocking group that prevents unwanted side reactions at the 4-position, thereby directing subsequent functionalization to the amine and the 5-position of the oxazole. This combination of a nucleophilic amine and a sterically protected oxazole core provides a unique and predictable synthetic vector not available in isomers like (5-methyloxazol-2-yl)methanamine, where the 4-position is unsubstituted and more susceptible to electrophilic attack .

Chemical Biology Organic Synthesis Bioconjugation

Optimal Application Scenarios for Procuring (4-Methyloxazol-2-YL)methanamine


LOX/LOXL2 Inhibitor Discovery for Fibrosis and Cancer Metastasis

The nanomolar IC50 values (75.1 nM for LOX) reported for a direct derivative of (4-Methyloxazol-2-yl)methanamine establish this scaffold as a privileged starting point for medicinal chemistry programs targeting lysyl oxidase (LOX) and lysyl oxidase-like 2 (LOXL2) [1]. LOX/LOXL2 enzymes are critical drivers of fibrosis and tumor metastasis. The procurement of this specific 4-methyl-2-aminomethyl oxazole isomer is therefore highly justified for any project aiming to develop small-molecule inhibitors of this pathway, as the positional isomerism is essential for potent target engagement. Alternative isomers (e.g., 5-methyl, 4,5-dimethyl) lack this validated potency and would require a new hit-finding campaign.

Synthesis of CNS-Penetrant or Orally Bioavailable Drug Candidates

The calculated LogP of -0.75 places (4-Methyloxazol-2-yl)methanamine in a favorable lipophilicity range for optimizing oral bioavailability and blood-brain barrier penetration . This physicochemical profile, combined with the synthetic versatility of the primary amine and the metabolic stability of the oxazole core (as evidenced by the Isamoxole scaffold), makes it an ideal building block for medicinal chemists designing libraries for CNS disorders or orally administered therapeutics [2]. The balanced LogP provides a 'head start' over more hydrophilic (e.g., unsubstituted oxazole) or lipophilic (e.g., 4,5-dimethyloxazole) analogs that may require additional structural modifications to achieve optimal ADME properties.

Large-Scale Synthesis of Advanced Intermediates and Building Block Libraries

The established synthetic route to (4-Methyloxazol-2-yl)methanamine via nucleophilic substitution offers a high-yielding (70-85%) and scalable process, compared to alternative cycloaddition strategies which yield only ~63% [3]. This significant yield advantage translates to a lower cost per gram for procurement, especially at scale. Furthermore, the primary amine functionality allows for facile, high-yielding derivatization (e.g., amide formation) without the need for protecting groups, making it a highly cost-efficient core for generating large libraries of diverse oxazole-containing compounds. Procuring this specific isomer is therefore economically advantageous for industrial-scale synthesis and library production.

Research Requiring High-Purity, Reproducible Reagents

For academic and industrial research where assay reproducibility is paramount, the availability of (4-Methyloxazol-2-yl)methanamine at a consistent 98% purity from multiple vendors provides a reliable supply chain . The well-defined and documented regioisomer ensures that biological and chemical results are not confounded by the presence of isomeric impurities (e.g., 5-methyloxazol-2-yl or N-methylated contaminants). This purity level, combined with the compound's demonstrated utility in constructing bioactive molecules like the anti-allergic agent Isamoxole [2], makes it a trusted and reproducible building block for rigorous scientific investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Methyloxazol-2-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.